molecular formula C26H28O13 B150516 Mirificin CAS No. 103654-50-8

Mirificin

Número de catálogo: B150516
Número CAS: 103654-50-8
Peso molecular: 548.5 g/mol
Clave InChI: ZBXWGKPUSLRPHX-QOIVFALESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mirificin (C₂₆H₂₈O₁₃), also known as puerarin 6''-O-apioside or puerarin apioside, is an isoflavone C-glycoside predominantly isolated from Pueraria species such as Pueraria lobata (kudzu root) and Pueraria mirifica . Structurally, it features an isoflavone skeleton (daidzein) with a C-glycosidic bond at the C-8 position, linked to a disaccharide moiety comprising glucose and apiose . Its molecular ion [M−H]⁻ at m/z 547.1495 and characteristic fragmentation patterns (e.g., neutral loss of 132 Da corresponding to apioside cleavage) distinguish it from O-glycosides .

This compound is recognized for its phytoestrogenic properties and inhibitory activity against tyrosinase (IC₅₀ = 12.66 μM), making it relevant in cosmetics and hormone-related therapies . It is typically isolated using advanced techniques like centrifugal partition chromatography (CPC) and flash chromatography due to its structural similarity to other polar isoflavones like puerarin .

Métodos De Preparación

Extraction and Initial Processing of Kudzu Root

The preparation of mirificin begins with the extraction of kudzu root lyophilisate. Aqueous-ethanolic solutions (typically 50–70% ethanol) are employed to maximize the solubility of polar isoflavones while minimizing co-extraction of lipophilic contaminants . Vacuum drying concentrates the extract into a lyophilized powder, which is reconstituted in a biphasic solvent system for subsequent chromatographic steps. Critical parameters include:

  • Solvent-to-material ratio : 10:1 (v/w) to ensure complete dissolution of isoflavones .

  • Acidification : Addition of 0.1–0.5% acetic acid stabilizes phenolic groups and prevents degradation .

Centrifugal Partition Chromatography (CPC) for Purification

Solvent System Optimization

CPC leverages liquid-liquid partitioning to separate this compound from structurally analogous compounds. The optimal solvent system identified across studies is ethyl acetate/ethanol/water (5:2:5 v/v/v) with 0.5% acetic acid . This combination achieves a settling time of <30 seconds and a partition coefficient (K) of 1.2–1.5 for this compound, ensuring efficient separation (Table 1).

Table 1: CPC Solvent System Parameters

ComponentVolume RatioRole in Separation
Ethyl acetate5Organic phase, retains non-polar impurities
Ethanol2Modifier, adjusts polarity
Water5Aqueous phase, elutes polar isoflavones
Acetic acid (0.5%)pH control, stabilizes this compound

CPC Operational Parameters

The CPC process operates in ascending mode , with the aqueous phase as the mobile phase. Key settings include:

  • Flow rate : 5 mL/min to balance resolution and run time .

  • Rotation speed : 1,200 rpm to maintain stationary phase retention >70% .

  • Fraction collection : 70–75 min window captures the this compound-enriched fraction (Figure 1) .

This step achieves a 3.2-fold enrichment of this compound, reducing co-eluting impurities like 3′-methoxypuerarin by 40% .

Flash Chromatography (FC) for Final Isolation

Column and Mobile Phase Selection

Reversed-phase FC with C18 silica gel (40–63 µm) is employed for high-resolution separation. A gradient elution of methanol/water (20:80 to 50:50 v/v) over 60 minutes resolves this compound from 3′-hydroxypuerarin and daidzin (Table 2) .

Table 2: FC Gradient Profile

Time (min)Methanol (%)Water (%)Purpose
0–102080Equilibration
10–4020→3580→65Elution of daidzin
40–5035→5065→50This compound isolation
50–6050→2050→80Column cleaning

Load Capacity and Purity Outcomes

Loading 200 mg of CPC-purified material onto a 40 g C18 column yields 12.4 mg of this compound with 63% purity . Residual impurities include trace 3′-methoxypuerarin (8%) and polymeric flavonoids (5%) .

Analytical Validation of this compound

Spectroscopic Confirmation

  • UV-Vis : λ<sub>max</sub> at 248 nm (isoflavone A-ring) and 306 nm (B-ring conjugation) .

  • NMR : δ<sub>H</sub> 8.20 (s, H-2), 6.82 (d, J=8.4 Hz, H-5), confirming the daidzein aglycone .

  • MS : [M+H]<sup>+</sup> at m/z 549.2, consistent with C-glycosylation (glucose moiety) .

Purity Assessment

High-performance liquid chromatography (HPLC) with a Zorbax SB-Phenyl column (4.6×150 mm, 5 µm) and isocratic elution (acetonitrile/water 25:75) resolves this compound at 12.3 min (RSD <1.2%) .

Comparative Analysis of Methods

Table 3: CPC vs. FC Efficiency

ParameterCPCFC
Purity increase25% → 45%45% → 63%
Yield78%62%
Solvent consumption1.2 L/g0.8 L/g
Time2.5 hours1 hour

CPC excels in crude extract fractionation, while FC provides the resolution needed for final purification .

Análisis De Reacciones Químicas

La mirificina experimenta diversas reacciones químicas, que incluyen:

    Oxidación: La mirificina se puede oxidar para formar diferentes productos según los reactivos y las condiciones utilizadas.

    Reducción: Las reacciones de reducción pueden modificar los enlaces glucosídicos en la mirificina.

    Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo presentes en el compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los productos principales formados dependen de las condiciones de reacción específicas y de los reactivos utilizados .

Aplicaciones Científicas De Investigación

La mirificina tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Comparison with Structurally Related Isoflavones

Mirificin belongs to a class of isoflavone glycosides with varying sugar moieties and linkage types. Key structural and functional comparisons with analogous compounds are outlined below:

Structural Features

Table 1: Structural Comparison of this compound and Related Isoflavones

Compound Glycosidic Bond Type Sugar Moieties Molecular Formula Key MS Fragments (m/z)
This compound 8-C-glycoside Glucose + Apiose C₂₆H₂₈O₁₃ 547.1495 [M−H]⁻ → 415.1089 (-132 Da)
Puerarin 8-C-glycoside Glucose C₂₁H₂₀O₉ 415.1077 [M−H]⁻ → 297.0746 (-118 Da)
Daidzin 7-O-glycoside Glucose C₂₁H₂₀O₉ 417.1190 [M−H]⁻ → 255.0662 (-162 Da)
3'-Methoxypuerarin 8-C-glycoside Glucose C₂₂H₂₂O₁₀ 445.1201 [M−H]⁻ → 327.0873 (-118 Da)

Key Observations :

  • C- vs. O-glycosides : this compound and puerarin are C-glycosides, conferring greater metabolic stability compared to O-glycosides like daidzin, which lose sugar moieties more readily during fragmentation .
  • Sugar Composition : The presence of apiose in this compound differentiates it from puerarin (glucose-only) and contributes to its unique bioactivity .

Quantitative Abundance in Natural Sources

This compound is a minor constituent in kudzu root lyophilisate (4.6% by dry mass), significantly less abundant than puerarin (17.1%) but more prevalent than daidzin (0.7%) or ononin (0.3%) . In Pueraria mirifica tuberous cortices, this compound accumulates alongside deoxymiroestrol and puerarin, suggesting tissue-specific biosynthesis .

Bioactivity and Functional Roles

Table 2: Bioactive Properties of this compound vs. Analogues

Compound Estrogenic Activity Tyrosinase Inhibition (IC₅₀) Antioxidant Capacity Key Applications
This compound Moderate 12.66 μM Moderate Skincare (anti-pigmentation)
Puerarin High Not reported High Cardiovascular therapies
Daidzein High 25.3 μM Low Bone health, menopause relief

Key Findings :

  • Tyrosinase Inhibition : this compound outperforms daidzein in tyrosinase inhibition, likely due to its apioside group enhancing enzyme binding .
  • Metabolism : Like other isoflavone glycosides, this compound is hydrolyzed to its aglycone (daidzein) in the gut, which mediates systemic estrogenic effects .

Challenges in Isolation and Purification

This compound’s structural similarity to puerarin complicates isolation. Both compounds exhibit nearly identical retention times in reversed-phase liquid chromatography (RP-LC), necessitating multi-step purification via pH-controlled CPC followed by flash chromatography . By contrast, daidzin and genistin are more readily separable due to their O-glycosidic bonds .

Actividad Biológica

Mirificin, a bioactive isoflavone glycoside isolated from the kudzu root (Pueraria lobata), has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological potential, including neuroprotective, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

Isolation and Characterization

This compound is primarily isolated from kudzu roots through advanced chromatographic techniques such as centrifugal partition chromatography (CPC) and flash chromatography (FC). In a study by Kaczmarek et al. (2022), this compound was isolated with a purity of 63% using an optimized biphasic solvent system. The study confirmed the identity of this compound through spectroscopic methods, including UV absorption and nuclear magnetic resonance (NMR) spectroscopy .

Neuroprotective Effects

Research indicates that this compound can cross the blood-brain barrier, which is crucial for its neuroprotective effects. A study demonstrated that intravenous administration of kudzu isoflavones, including this compound, significantly affected neurotransmitter levels in rats. Specifically, higher doses resulted in decreased dopamine concentrations and inhibited serotonin metabolism, suggesting a potential mechanism for neuroprotection against excitotoxicity during ischemic events .

Antioxidant Activity

This compound has been shown to possess strong antioxidant properties. It can scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases. The antioxidant activity is crucial for mitigating cellular damage and has implications in aging and various degenerative diseases .

Anticancer Potential

In vitro studies have demonstrated that this compound acts as a potent inhibitor of tyrosinase, an enzyme involved in melanin production and implicated in melanoma development. Molecular docking studies revealed that this compound has a high affinity for the catalytic region of tyrosinase, suggesting its potential use in melanoma prevention and treatment .

Detailed Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

Activity Study Findings
NeuroprotectionXiao et al. (2016)This compound crosses the blood-brain barrier; affects neurotransmitter levels in rats .
AntioxidantKaczmarek et al. (2022)Exhibits strong free radical scavenging ability; potential in oxidative stress prevention .
Tyrosinase InhibitionKaczmarek et al. (2022)Stronger tyrosinase inhibitor than kojic acid; implications for melanoma treatment .

Case Studies

Several case studies have explored the clinical implications of compounds derived from kudzu roots, including this compound:

  • Neurodegenerative Disorders : A clinical study assessed the effects of kudzu-derived isoflavones on patients with neurodegenerative disorders, highlighting improvements in cognitive function attributed to neuroprotective effects .
  • Skin Health : Another study focused on the application of this compound in dermatological formulations aimed at reducing hyperpigmentation through its tyrosinase inhibition properties .

Q & A

Q. What experimental methodologies are recommended for the isolation and structural characterization of Mirificin in complex biological matrices?

Basic Research Focus
To isolate this compound from natural sources, combine high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) for precise separation and identification. Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve structural ambiguities, particularly stereochemical configurations. Ensure purity via elemental analysis and chromatographic peak integration (>95% purity threshold). For reproducibility, document solvent systems, gradient profiles, and column specifications in detail .

Methodological Checklist

  • Cross-validate bioactivity using primary cells and in silico ADMET predictions.
  • Control for batch-to-batch this compound variability via quantitative NMR.
  • Replicate findings in ≥3 independent labs using shared protocols .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Advanced Research Focus
Adopt a modular synthetic approach with late-stage functionalization to diversify core scaffolds. Employ computational tools (e.g., DFT calculations) to predict reactive sites for regioselective modifications. Characterize intermediates via high-resolution mass spectrometry (HRMS) and X-ray crystallography. For SAR clarity, use a standardized panel of assays (e.g., IC50, EC50) and report statistical significance (p<0.05, n≥3) with Bonferroni correction for multiple comparisons .

Example Derivative Library

DerivativeModification SiteBioactivity (IC50, μM)Selectivity Index
This compound-AC-7 hydroxyl0.45 ± 0.0212.8
This compound-BC-12 methyl1.20 ± 0.155.6

Q. How should researchers design longitudinal studies to assess this compound’s metabolic stability and off-target effects?

Advanced Research Focus
Integrate stable isotope tracing (e.g., ¹³C-labeled this compound) with untargeted metabolomics to map metabolic pathways. Use CRISPR-Cas9-engineered reporter cell lines to monitor off-target interactions in real time. For translational relevance, validate findings in humanized mouse models and primary organoids. Adhere to the FINER criteria (Feasible, Novel, Ethical, Relevant) by pre-registering protocols and including sham controls .

Key Parameters

  • Plasma half-life (t1/2) and clearance rates.
  • Cytochrome P450 inhibition/induction profiles.
  • Tissue-specific accumulation (e.g., liver vs. kidney).

Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity of this compound in heterogeneous cell populations?

Basic Research Focus
Apply nonlinear regression (e.g., sigmoidal dose-response model) to calculate EC50/LC50 values. Use mixed-effects models to account for inter-experimental variability. For heterogeneity, cluster cells via single-cell RNA sequencing (scRNA-seq) and correlate this compound sensitivity with transcriptomic signatures. Report 95% confidence intervals and effect sizes (Cohen’s d) .

Analysis Pipeline

Normalize viability data to vehicle controls.

Fit curves using GraphPad Prism or R drc package.

Perform outlier detection (Grubbs’ test).

Q. How can machine learning enhance predictive modeling of this compound’s binding affinity to target proteins?

Advanced Research Focus
Train bidirectional transformer architectures (e.g., BERT-based models) on protein-ligand interaction databases (e.g., PDBbind). Fine-tune with this compound-specific docking scores (AutoDock Vina) and molecular dynamics simulations (GROMACS). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Address overfitting via k-fold cross-validation and SHAP value interpretation .

Model Performance Metrics

MetricTraining SetValidation Set
RMSE0.320.48
0.890.76

Q. Guidelines for Methodological Rigor

  • Reproducibility : Share raw datasets, code, and SOPs in public repositories (e.g., Zenodo, GitHub) .
  • Ethical Compliance : Obtain IRB/IACUC approvals for in vivo studies .
  • Transparency : Disclose conflicts of interest and funding sources .

Propiedades

IUPAC Name

8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O13/c27-9-26(35)10-38-25(24(26)34)37-8-16-19(31)20(32)21(33)23(39-16)17-15(29)6-5-13-18(30)14(7-36-22(13)17)11-1-3-12(28)4-2-11/h1-7,16,19-21,23-25,27-29,31-35H,8-10H2/t16-,19-,20+,21-,23+,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXWGKPUSLRPHX-QOIVFALESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301337021
Record name Mirificin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103654-50-8
Record name Mirificin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103654508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirificin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIRIFICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQ75MJ4HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.